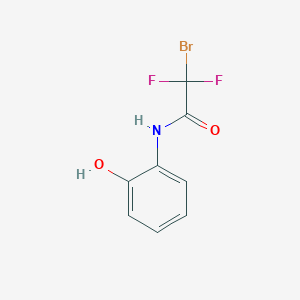

2-bromo-2,2-difluoro-N-(2-hydroxyphenyl)acetamide

Übersicht

Beschreibung

The compound "2-bromo-2,2-difluoro-N-(2-hydroxyphenyl)acetamide" is not directly studied in the provided papers. However, the papers do discuss various bromo- and fluoro-substituted acetamides, which can provide insights into the chemical behavior and properties of similar compounds. For instance, the study of the crystal structure and hydrogen bonding of bromoindoles with acetamide groups , and the synthesis and structural analysis of bromophenyl acetamides , are relevant to understanding the molecular structure and potential reactivity of the compound .

Synthesis Analysis

The synthesis of related bromo- and fluoro-substituted acetamides typically involves multi-step reactions, including alkylation, nitration, and Beckmann rearrangement . For example, the synthesis of N-[4-(4-Bromobutoxy)-2-nitrophenyl]acetamide involves alkylation of p-acetamidophenol followed by nitration . These methods could potentially be adapted for the synthesis of "2-bromo-2,2-difluoro-N-(2-hydroxyphenyl)acetamide" by choosing appropriate starting materials and reagents to introduce the bromo and difluoro groups to the acetamide backbone.

Molecular Structure Analysis

The molecular structure of bromo- and fluoro-substituted acetamides is characterized by the dihedral angles between the aromatic rings and the acetamide group, as well as the presence of intermolecular hydrogen bonds and other weak interactions that influence the crystal packing . For instance, in "2-(4-Bromophenyl)-N-(2-methoxyphenyl)acetamide," the dihedral angle between the benzene rings and the acetamide unit is significant, and the molecules are connected by N—H⋯O hydrogen bonds and C—H⋯π contacts . Similar structural features are likely to be present in "2-bromo-2,2-difluoro-N-(2-hydroxyphenyl)acetamide," affecting its crystal structure and physical properties.

Chemical Reactions Analysis

The reactivity of bromo- and fluoro-substituted acetamides can be influenced by the presence of electron-withdrawing groups, such as nitro, bromo, or fluoro substituents, which can affect the electron density of the aromatic ring and the acetamide group . These substituents can also impact the susceptibility of the compound to undergo further chemical reactions, such as oxidation or halogen exchange, as seen in the oxidation of N-hydroxy-N-(2-fluorenyl)acetamide by halogenated oxidants .

Physical and Chemical Properties Analysis

The physical and chemical properties of bromo- and fluoro-substituted acetamides are determined by their molecular structure, which includes factors such as bond lengths, bond angles, and torsion angles . These structural parameters can be studied using techniques like NMR, IR, mass spectrometry, and X-ray crystallography . The presence of halogen atoms and the acetamide group can influence properties like melting point, solubility, and reactivity. For "2-bromo-2,2-difluoro-N-(2-hydroxyphenyl)acetamide," one can expect similar analytical techniques to be used to determine its physical and chemical properties, which would be influenced by the strong electron-withdrawing effects of the bromo and difluoro groups.

Wissenschaftliche Forschungsanwendungen

Preparation of Aromatic Amides

- Scientific Field : Organic Chemistry

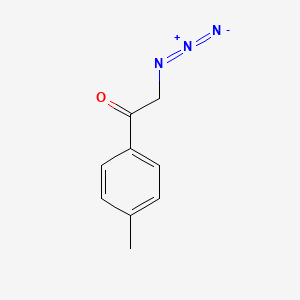

- Application Summary : This compound is used in the preparation of aromatic amides through a copper-catalyzed direct arylation . This process uses readily available and structurally simple aryl precursors such as aryl boronic acids, aryl trialkoxysilanes, and dimethyl-aryl-sulfonium salts .

- Methods of Application : The reaction scope was tested, and it was found to be insensitive to the electronic nature of the aryl groups. Both electron-rich and electron-deficient aryls were successfully introduced. A wide range of 2-bromo-2,2-difluoroacetamides, including aliphatic or aromatic secondary or tertiary amides, were reactive under the developed conditions .

- Results : The synthetic protocols displayed excellent efficiency and were successfully utilized for the expeditious preparation of diverse aromatic amides in good-to-excellent yields. The reactions were scaled up to gram quantities .

Tandem Radical Cyclization/Heteroarylation

- Scientific Field : Organic Chemistry

- Application Summary : A visible-light-promoted tandem radical intramolecular 5-exo-trig cyclization/heteroarylation between N-allyl-2-bromo-2,2-difluoroacetamides and quinoxalin-2 (1H)-ones or coumarins has been developed .

- Methods of Application : This process does not require an external photocatalyst .

- Results : The specific results or outcomes of this application were not provided in the source .

Safety And Hazards

The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P260 (Do not breathe dust/fume/gas/mist/vapours/spray) and P280 (Wear protective gloves/protective clothing/eye protection/face protection) .

Eigenschaften

IUPAC Name |

2-bromo-2,2-difluoro-N-(2-hydroxyphenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrF2NO2/c9-8(10,11)7(14)12-5-3-1-2-4-6(5)13/h1-4,13H,(H,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYMHHFWTYFGZEK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)NC(=O)C(F)(F)Br)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrF2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60442846 | |

| Record name | 2-bromo-2,2-difluoro-N-(2-hydroxyphenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60442846 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-bromo-2,2-difluoro-N-(2-hydroxyphenyl)acetamide | |

CAS RN |

239136-81-3 | |

| Record name | 2-bromo-2,2-difluoro-N-(2-hydroxyphenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60442846 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

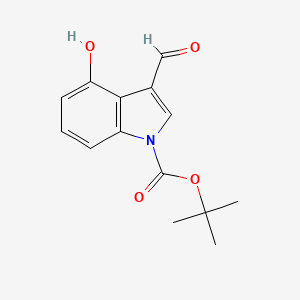

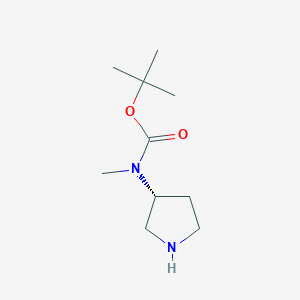

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2R)-1-[(2R)-Piperidin-2-yl]pentan-2-ol](/img/structure/B1337329.png)

![(Bicyclo[2.2.1]hepta-2,5-diene)[1,4-bis(diphenylphosphino)butane]rhodium(I) tetrafluoroborate](/img/structure/B1337330.png)